Lacto-N-fucopentaose V

Microbial cell factory Bioprocess engineering Fed-batch fermentation

LNFP V is a specific α1,3-fucosylated HMO, distinct from isomers. Its co-crystallization with P. aeruginosa lectin PA-IIL (PDB 1W8F) and unique Bifidobacterium OTU correlations make it essential for precise microbiome and anti-virulence research. Avoid generic substitutions; ensure experimental validity with this defined probe.

Molecular Formula C32H55NO25
Molecular Weight 853.8 g/mol
Cat. No. B11829232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-fucopentaose V
Molecular FormulaC32H55NO25
Molecular Weight853.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O
InChIInChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-/m0/s1
InChIKeyTVVLIFCVJJSLBL-ALBZBJDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacto-N-fucopentaose V: Procurement-Ready Human Milk Pentasaccharide with Defined Fucosylation Pattern


Lacto-N-fucopentaose V (LNFP V, CAS 60254-64-0) is a neutral human milk oligosaccharide (HMO) composed of five monosaccharide units with the defined structure Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc [1]. As a member of the fucosylated HMO family, LNFP V exhibits an internal α1,3-fucosylation on the reducing terminal glucose residue of the lacto-N-tetraose (LNT) core, distinguishing it structurally from the more abundant α1,2-fucosylated LNFP I and α1,4-fucosylated LNFP II [2]. In mature human breast milk, LNFP V is present at a mean concentration of 93.7 μM (range 0–2647 μM) [3]. First isolated from human milk in 1976, LNFP V is now available as a purified analytical standard (≥95% purity from human milk; ≥80% to ≥98% purity from microbial synthesis) for research and formulation development applications .

Why LNFP V Cannot Be Replaced by 2′-FL or Other LNFP Isomers: A Procurement Rationale


LNFP V is not functionally interchangeable with other fucosylated HMOs despite shared monosaccharide building blocks. The position and linkage of the fucose residue (α1,2-, α1,3-, or α1,4-) dictate distinct receptor binding profiles, microbial utilization patterns, and biological outcomes [1]. For instance, LNFP V (α1,3-fucosylated on glucose) exhibits binding affinity for Pseudomonas aeruginosa lectin PA-IIL that differs fundamentally from α1,2-fucosylated HMOs like 2′-fucosyllactose (2′-FL) [2]. Furthermore, infant gut Bifidobacterium OTUs display differential correlation patterns with LNFP V versus LNFP I, LNFP II, and 3-fucosyllactose (3-FL), confirming that these structurally similar pentasaccharides are recognized as distinct substrates by the developing microbiota [3]. Consequently, substituting LNFP V with a more readily available or lower-cost HMO—without empirical validation of functional equivalence—risks introducing uncontrolled variables in research assays, analytical method development, or nutritional formulation studies.

Quantitative Differentiation Evidence for Lacto-N-fucopentaose V Procurement Decisions


LNFP V Bioproduction Achieves 25.68 g/L Fed-Batch Titer—Comparable to Mainstream Short-Chain HMOs

The microbial biosynthesis of LNFP V has been optimized to a fed-batch titer of 25.68 g/L with a productivity of 0.56 g/L·h, using an engineered Escherichia coli strain expressing a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis (Bf13FT) and its K128D variant [1]. This titer is within the range reported for industrially produced short-chain HMOs such as lacto-N-tetraose (LNT), indicating that LNFP V production is no longer constrained by the lower yields historically associated with longer-chain HMO synthesis [1]. The K128D enzyme variant increased LNFP V titer by 26% compared to wild-type Bf13FT while simultaneously suppressing the α1,4-fucosylated by-product lacto-N-difucohexaose II (LNDFH II) [1]. In comparative terms, earlier fermentation approaches for structurally related LNFP isomers—such as the production of lacto-N-neofucopentaose V and lacto-N-neofucopentaose II using Helicobacter pylori α1,3-fucosyltransferase—yielded substantially lower titers of 280 mg/L and 260 mg/L, respectively [2].

Microbial cell factory Bioprocess engineering Fed-batch fermentation

LNFP V Binds Pseudomonas aeruginosa Lectin PA-IIL with Defined Structural Specificity for Anti-Adhesion Applications

LNFP V contains the Lewis x (Leˣ) trisaccharide epitope and has been co-crystallized in complex with the fucose-binding lectin PA-IIL from Pseudomonas aeruginosa (PDB ID: 1W8F) at 1.05 Å resolution, confirming its capacity to occupy the fucose recognition site [1]. In surface plasmon resonance (SPR) competitive binding assays, fucosylated HMOs containing the Leˣ epitope bound to PA-IIL with dissociation constants (Kd) of 2.2 × 10⁻⁷ M and 3.6 × 10⁻⁷ M [1]. By contrast, 3-fucosyllactose, lactodifucotetraose, and lacto-N-fucopentaose II and III were reported as inactive in binding winged bean agglutinin II, while LNFP I exhibited a 14-fold lower affinity compared to 2′-fucosyllactose [2]. This differential lectin-binding profile is dictated by fucose linkage position and adjacent glycan context—LNFP V (α1,3-fucose on glucose) presents a distinct three-dimensional epitope compared to LNFP I (α1,2-fucose on galactose) and LNFP II (α1,4-fucose on GlcNAc) [3].

Anti-adhesion therapy Bacterial lectin inhibition Surface plasmon resonance

LNFP V Exhibits Distinct Infant Gut Microbiota Correlation Profile Relative to LNFP I, II, III, and 3-FL

In a longitudinal cohort study of 24 mother-infant pairs, fecal HMO concentrations were measured and correlated with infant gut microbiota composition at 2, 6, and 12 weeks of age [1]. At 6 weeks, three distinct low-abundance Bifidobacterium OTUs were positively associated with LNFP V, lacto-N-neohexaose (LNnH), 6′-sialyllactose (6′SL), and sialyl-lacto-N-tetraose b/c (LST b, LST c) [1]. At 12 weeks, Bifidobacterium OTU 1263 correlated strongly with 2′-FL, lacto-N-difucohexaose II (LNDFH II), and LNFP V [2]. By contrast, LNFP II and LNFP III showed negative correlations with a different set of bifidobacterial OTUs (OTU 1263 and 681) at week 6, and 3-fucosyllactose (3-FL) exhibited a unique negative correlation with OTU 1263 at weeks 2 and 6 [2]. These divergent correlation patterns indicate that LNFP V, LNFP I, LNFP II, LNFP III, and 3-FL are utilized by distinct subsets of the infant gut microbial community, reflecting their structural differences (α1,2- vs. α1,3- vs. α1,4-fucosylation) [3].

Infant gut microbiome Prebiotic HMO utilization Bifidobacterium OTU correlation

LNFP V Procurement Specifications: Purity Grades ≥95% (Human Milk-Derived) and ≥98% (Microbial-Derived) with Defined Storage Stability

Commercially available LNFP V is supplied in multiple purity grades to accommodate different research requirements. The human milk-derived analytical standard (Sigma-Aldrich L7902) is certified at ≥95% purity with storage at 2–8°C . Microbial synthesis-derived LNFP V is available at ≥80% purity (¹H-NMR confirmed, Elicityl) and ≥98% purity (InvivoChem, TargetMol) . In comparative procurement terms, the broader LNFP family exhibits variable commercial availability and purity specifications: LNFP I and LNFP III are available as quantitative standards, whereas LNFP II and LNFP V were historically categorized as qualitative standards due to lower availability and variable purity . The recent advances in microbial production of LNFP V (25.68 g/L titer) now enable supply at ≥98% purity, effectively upgrading LNFP V from a qualitative to a quantitative-standard-grade compound suitable for accurate HMO profiling in complex biological matrices [1].

Analytical standard Quality control HMO quantification

LNFP V Demonstrates Strong Molecular Docking to Clostridium difficile Toxin A Carbohydrate-Binding Domain

Among eight purified HMOs screened for binding to the C-terminal carbohydrate-binding domain of Clostridium difficile toxin A (TcdA-f2), LNFP V exhibited tight binding with a calculated docking energy of −9.48 kcal/mol, second only to lacto-N-neohexaose (LNnH) at −12.81 kcal/mol [1]. This binding energy reflects the compound's capacity to form multiple hydrogen bonds and hydrophobic interactions with TcdA-f2 amino acid residues, potentially interfering with toxin A receptor engagement [1]. In SPR analysis, an unfractionated HMO mixture displayed 38.2 response units (RU) of binding to TcdA-f2 at 20 μg/mL, while individual purified HMOs showed binding ranging from 3.3 to 14 RU depending on their specific structures [1]. The comparative docking energies for other HMOs in the same study—including sialylated and non-fucosylated structures—were not uniformly reported, but the ranking places LNFP V among the strongest TcdA-f2 binders within the tested panel [1].

Clostridium difficile Toxin neutralization Molecular docking

LNFP V Patent-Listed Formulation Range Specifies 50–2300 mg/L for Infant Nutritional Products

Abbott Laboratories' foundational patent family (US 6,146,670; EP 0975235B1; JP 2012036192) defines specific concentration ranges for nine individual HMOs in synthetic nutritional formulations [1]. For LNFP V, the claimed range is 50–2,300 mg/L, which is narrower than the ranges specified for 2′-fucosyllactose (500–4,500 mg/L) and lacto-N-tetraose (300–2,800 mg/L), but comparable to the ranges for LNFP II (100–1,500 mg/L) and LNFP III (200–2,200 mg/L) [2]. The existence of a distinct, narrow patent range for LNFP V—separate from the ranges for LNFP I (250–3,500 mg/L) and lacto-N-neotetraose (100–900 mg/L)—indicates that LNFP V is recognized as an individually formulated ingredient rather than an interchangeable component of a broad HMO mixture [3]. This regulatory and intellectual property distinction supports the need for compound-specific sourcing in formulation development.

Infant formula Nutritional formulation Patent specification

Validated Application Scenarios for Lacto-N-fucopentaose V in Research and Industrial Procurement


Anti-Adhesion Research Targeting Pseudomonas aeruginosa Infections

LNFP V is co-crystallized with P. aeruginosa lectin PA-IIL (PDB 1W8F, 1.05 Å resolution), demonstrating its capacity to occupy the fucose-binding pocket of this key virulence factor [1]. Leˣ-containing HMOs bind PA-IIL with Kd values of 2.2–3.6 × 10⁻⁷ M [1]. This validated molecular interaction supports the use of LNFP V as a positive control or structural probe in anti-adhesion assays, particularly for studies investigating non-antibiotic strategies against P. aeruginosa colonization in immunocompromised or cystic fibrosis models. Researchers should select LNFP V over other LNFP isomers (e.g., LNFP I, II, III) given that these alternatives lack documented PA-IIL co-crystallization data and exhibit distinct lectin-binding profiles [2].

Infant Gut Microbiome Studies Requiring OTU-Specific Prebiotic Probes

LNFP V shows a distinct correlation pattern with infant fecal Bifidobacterium OTUs compared to LNFP I, LNFP II, LNFP III, and 3-fucosyllactose [1]. Specifically, LNFP V positively correlates with three low-abundance Bifidobacterium OTUs at 6 weeks of age and strongly with OTU 1263 at 12 weeks, whereas LNFP II/III show negative correlations with OTUs 1263/681 at matched time points [2]. This differential utilization pattern supports the application of LNFP V as a structurally defined probe to interrogate strain-level HMO consumption preferences in infant gut microbial ecology. Procurement of LNFP V, rather than a generic fucosylated HMO mixture, is essential for experiments designed to map specific Bifidobacterium OTU–HMO relationships.

Infant Formula R&D and Patent Landscape Analysis with Compound-Specific Formulation Windows

LNFP V is specified with a distinct concentration range of 50–2,300 mg/L in Abbott Laboratories' foundational patent family covering synthetic nutritional formulations [1]. This range differs from those assigned to LNFP I (250–3,500 mg/L), LNFP II (100–1,500 mg/L), LNFP III (200–2,200 mg/L), 2′-FL (500–4,500 mg/L), and LNT (300–2,800 mg/L) [2]. For infant formula developers and intellectual property analysts, this differentiation confirms that LNFP V is treated as a separately claimed ingredient rather than an interchangeable member of a broad HMO class. Procurement of LNFP V for formulation prototyping or freedom-to-operate analysis must therefore be compound-specific.

Clostridium difficile Toxin A Neutralization Screening

LNFP V demonstrates tight binding to the C-terminal carbohydrate-binding domain of C. difficile toxin A (TcdA-f2) with a docking energy of −9.48 kcal/mol, ranking second among eight purified HMOs tested [1]. This interaction, mediated by hydrogen bonding and hydrophobic contacts with TcdA-f2 residues, suggests a mechanism for toxin neutralization via receptor decoy activity. LNFP V is therefore a candidate compound for inclusion in screening panels aimed at identifying HMO-based inhibitors of C. difficile toxin A, particularly in the context of antibiotic-associated diarrhea research. The specificity of this interaction—not documented for many other fucosylated HMOs—supports prioritized procurement of LNFP V for this application niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacto-N-fucopentaose V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.